- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,

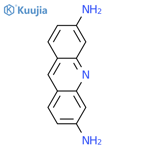

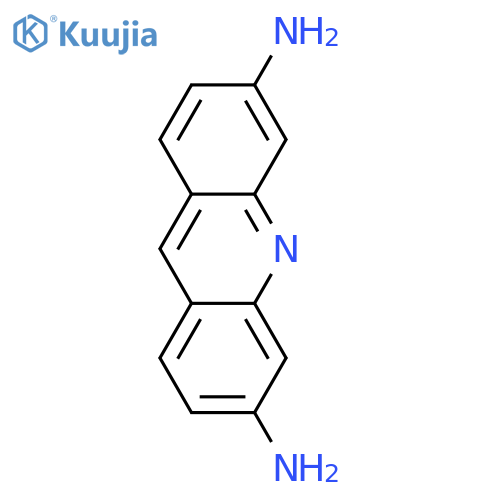

Cas no 92-62-6 (Proflavine)

Proflavine structure

Produktname:Proflavine

Proflavine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3,6-Acridinediamine

- Acridine-3,6-diamine

- Proflavine

- Proflavin

- 3,6-Diaminoacridine

- Isoflav base

- Proflavinum

- Proflavina

- 3,6-Diaminoacridinium

- 2,8-Diaminoacridinium

- Proflavine [INN]

- Progarmed

- Profura

- Proflavine hemisulfate

- 3,7-Diamino-5-azaanthracene

- Proflavinum [INN-Latin]

- Proflavina [INN-Spanish]

- 2,8-Diaminoacridine

- 2,8-Diaminoacridine (European)

- Acridine, 3,6-diamino-

- CY3RNB3K4T

- WDVSHHCDHLJJJR-UHFFFAOY

- Acridine, 3,6-diamino- (8CI)

- Acriflavin A

- MeSH ID: D011370

- 3,6-diamino acridine

- 1811-28-5

- 1qvt

- AT13412

- PRL

- PROFLAVINE [WHO-DD]

- 3,6 Diamino Acridine

- CCRIS 1244

- Proflavine hemisulfate salt hydrate

- HSDB 7071

- BRD-K68408467-065-01-8

- 5-22-11-00322 (Beilstein Handbook Reference)

- MFCD00005030

- 2,8Diaminoacridinium

- DTXCID7023776

- DB01123

- Q420454

- 3,6Diaminoacridine

- 3,6-Acridinediamine hydrochloride

- NCGC00166245-02

- WDVSHHCDHLJJJR-UHFFFAOYSA-

- 3,6Diaminoacridinium

- BRN 0166050

- 2,8Diaminoacridine (European)

- DTXSID9043776

- Proflavinum (INN-Latin)

- 1qvu

- STK380650

- CHEMBL55400

- Proflavine;3,6-Diaminoacridine

- Proflavin hemisulfate;3,6-Diaminoacridine hemisulfate

- AE-562/12222295

- EINECS 202-172-4

- CHEBI:8452

- Proflavine (hemisulfate)

- AI3-52128

- Diaminoacridine

- Acridine, 3,6diamino

- PROFLAVINE [HSDB]

- >96.0%(T)(HPLC)

- SR-01000883943-1

- Acridine, 3,6-Diamino

- AKOS005449844

- (6-aminoacridin-3-yl)amine;sulfuric acid;hydrate

- proflavine-hemisulfate

- NCIMech_000209

- CS-0013756

- 92-62-6

- PROFLAVINE [VANDF]

- 3,7Diamino5azaanthracene

- CCG-339542

- NCI60_004643

- AB00375967-03

- DA-77083

- TS-08258

- NCGC00166245-01

- 3,6-Diaminoacridine hemisulfate salt

- HY-B1741

- PROFLAVINE [MI]

- A3219

- AB00375967_04

- SR-01000883943

- 2v57

- YSCH0132

- ALBB-024962

- NS00008797

- SCHEMBL27386

- MFCD00149650

- BDBM12590

- UNII-CY3RNB3K4T

- 3,6Acridinediamine

- 3,6-diaminoacridin

- NCI60_004767

- Proflavina (INN-Spanish)

- NCI60_032077

- 1bcu

- S5776

- 3,6 diaminoacridine

- SCHEMBL8149677

-

- MDL: MFCD00005030

- Inchi: 1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2

- InChI-Schlüssel: WDVSHHCDHLJJJR-UHFFFAOYSA-N

- Lächelt: N1C2C(=CC=C(C=2)N)C=C2C=1C=C(C=C2)N

- BRN: 0166050

Berechnete Eigenschaften

- Genaue Masse: 209.095297g/mol

- Oberflächenladung: 0

- XLogP3: 1.8

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Anzahl drehbarer Bindungen: 0

- Monoisotopenmasse: 209.095297g/mol

- Monoisotopenmasse: 209.095297g/mol

- Topologische Polaroberfläche: 64.9Ų

- Schwere Atomanzahl: 16

- Komplexität: 232

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Temperature: When heated to decomposition it emits toxic fumes of /nitric oxides/

- Dissociation Constants: pKa = 9.7

- Farbe/Form: Orange bis braunes Pulver

- Dichte: 1.1847 (rough estimate)

- Schmelzpunkt: 281° (Schpff); mp 288° (Albert)

- Siedepunkt: 338.61°C (rough estimate)

- Flammpunkt: 292.9 °C

- Brechungsindex: 1.6000 (estimate)

- LogP: log Kow = 1.83 at pH 12.0

- pka: 9.65(at 20℃)

Proflavine Sicherheitsinformationen

- Toxizität:LD50 s.c. in mice: 0.14 g/kg (Rubbo)

- Lagerzustand:(BD599094)

Proflavine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0013756-10g |

Proflavine |

92-62-6 | 10g |

$1439.0 | 2022-04-26 | ||

| abcr | AB549695-5g |

Acridine-3,6-diamine, 96%; . |

92-62-6 | 96% | 5g |

€377.80 | 2025-03-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22408-10mg |

Proflavine |

92-62-6 | 98.34% | 10mg |

¥ 1117 | 2023-09-07 | |

| DC Chemicals | DC20192-100 mg |

Proflavine;3,6-Diaminoacridine |

92-62-6 | >98% | 100mg |

$450.0 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1253643-1g |

3,6-Acridinediamine |

92-62-6 | 96% | 1g |

$130 | 2024-06-06 | |

| Alichem | A449041438-1g |

Acridine-3,6-diamine |

92-62-6 | 97% | 1g |

$237.16 | 2023-08-31 | |

| ChemScence | CS-0013756-5g |

Proflavine |

92-62-6 | 5g |

$899.0 | 2022-04-26 | ||

| abcr | AB549695-5 g |

Acridine-3,6-diamine, 96%; . |

92-62-6 | 96% | 5g |

€395.80 | 2023-04-13 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3219-1G |

Acridine-3,6-diamine |

92-62-6 | >96.0%(T)(HPLC) | 1g |

¥480.00 | 2024-04-15 | |

| ChemScence | CS-0013756-25g |

Proflavine |

92-62-6 | 25g |

$2699.0 | 2022-04-26 |

Proflavine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- One-pot preparation of 3,6-diaminoacridine (proflavine) or its monohydrochloride, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Redox systems as conduits for antimalarial compounds, Journal of Antimicrobial Chemotherapy, 2001, 47(1), 122-124

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Zinc chloride ; 120 °C

1.2 Reagents: Oxalic acid ; 45 min, 155 °C

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Oxalic acid ; 45 min, 155 °C

1.3 Reagents: Sodium hydroxide Solvents: Water

Referenz

- A novel pH-sensitive polymeric fluorescent probe: Synthesis, characterization and optical properties, Materials Chemistry and Physics, 2010, 120(2-3), 614-618

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Intercalation-mediated synthesis of polymers and DNA, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Improved synthesis of acriflavine hydrochloride, Yiyao Gongye, 1987, 18(7), 328-9

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Proflavine Raw materials

Proflavine Preparation Products

Proflavine Verwandte Literatur

-

Sandeep Palvai,Jyothi Nagraj,Nikunj Mapara,Rajdeep Chowdhury,Sudipta Basu RSC Adv. 2014 4 57271

-

2. Preparation of some platinum-linked acridines and crystal structure of [3,6-bis(dimethylamino)acridinioethyl]chloro-(N,N,N′,N′-tetramethylethylenediamine)platinum(II) perchlorateEdmondo Ceci,Renzo Cini,Alexander Karaulov,Michael B. Hursthouse,Luciana Maresca,Giovanni Natile J. Chem. Soc. Dalton Trans. 1993 2491

-

3. The adaptation of Bact. lactis aerogenes to various inhibitorsJ. M. Pryce,C. N. Hinshelwood Trans. Faraday Soc. 1947 43 742

-

Armin Kamali,Nisrine Jahmidi-Azizi,Rosario Oliva,Roland Winter Phys. Chem. Chem. Phys. 2022 24 17966

-

5. Synthesis and study of 4-hydroxymethyl-3-(alkylamino)acridines as models of a new class of DNA-intercalating–alkylating agentsFranck Charmantray,Alain Duflos,Jean Lhomme,Martine Demeunynck J. Chem. Soc. Perkin Trans. 1 2001 2962

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92-62-6)Proflavine

Reinheit:99%/99%/99%/99%/99%/99%

Menge:5g/25mg/50mg/100mg/1g/500mg

Preis ($):217.0/224.0/372.0/658.0/268.0/1329.0